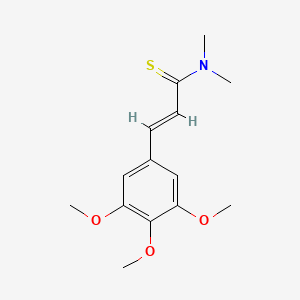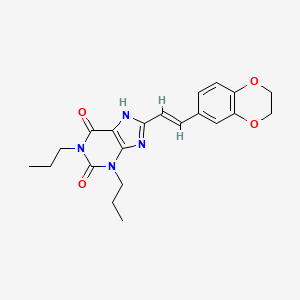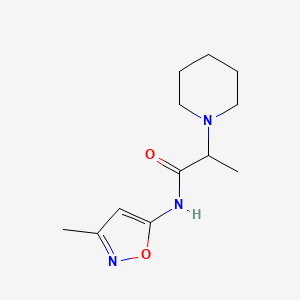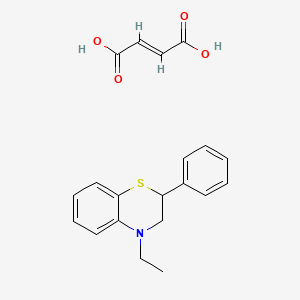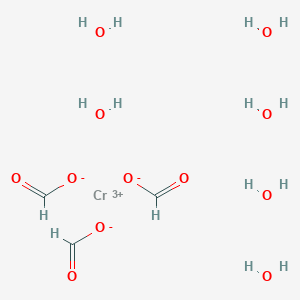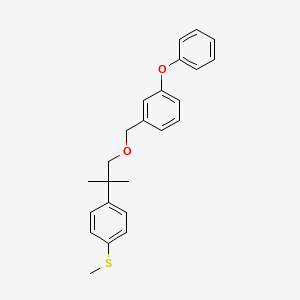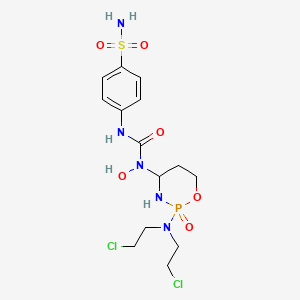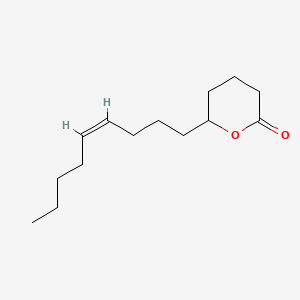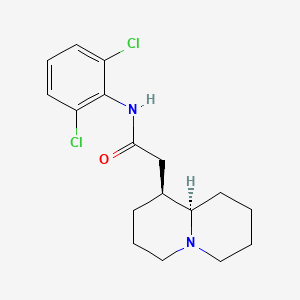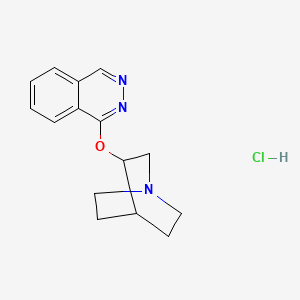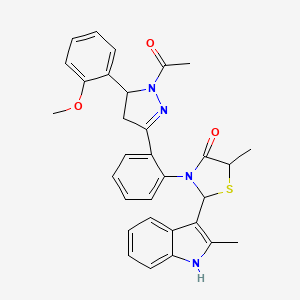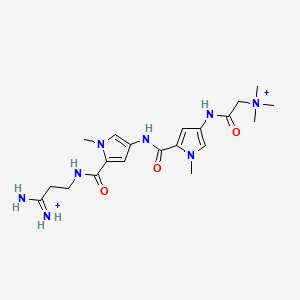
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- is a complex organic compound with a unique structure that includes multiple pyrrole rings and ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole rings. The key steps include:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a series of condensation reactions involving amines and carbonyl compounds.
Acetylation and Ammonium Group Introduction: The trimethylammonioacetyl group is introduced through acetylation reactions, followed by the addition of ammonium groups.
Coupling Reactions: The final step involves coupling the pyrrole rings with the amino and ammonium groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethylammonioacetyl group plays a crucial role in binding to target molecules, while the pyrrole rings facilitate interactions with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-methylbenzene
- 4-amino-1-benzylpiperidine
- 1-amino-4-methylpiperazine
Uniqueness
Compared to similar compounds, Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
101772-52-5 |
|---|---|
Molecular Formula |
C20H32N8O3+2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[[5-[[5-[(3-amino-3-azaniumylidenepropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C20H30N8O3/c1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5/h8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31)/p+2 |
InChI Key |
CXFMXQJWQGUWAT-UHFFFAOYSA-P |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=[NH2+])N)C)NC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



